Schistosomicidal Activity: Thiazole vs. Thiosemicarbazone Core
In direct head‑to‑head in vitro testing of the synthesized naphthyl‑thiazole library, the thiazole series (compounds 2a‑p) demonstrated consistently greater activity against Schistosoma mansoni adults and juveniles than the corresponding thiosemicarbazone series (1a‑m). The most potent thiazole (compound 2k) exhibited IC₅₀ values of 31.4 µM against juveniles and 30.1 µM against adult worms [1]. In contrast, none of the thiosemicarbazones reached comparable potency. The target compound belongs to the thiazole subset that drives this differential antiparasitic effect, making it a more suitable starting point for schistosomicidal lead development than any thiosemicarbazone analog [1].
| Evidence Dimension | In vitro schistosomicidal activity (IC₅₀) |
|---|---|
| Target Compound Data | Representative thiazole 2k: IC₅₀ 31.4 µM (juveniles), 30.1 µM (adults); entire thiazole class active [1] |
| Comparator Or Baseline | Thiosemicarbazone series 1a‑m: no compound achieved comparable IC₅₀ against S. mansoni [1] |
| Quantified Difference | Thiazole class active; thiosemicarbazones largely inactive. Best thiazole IC₅₀ ~30 µM vs. thiosemicarbazone IC₅₀ >>30 µM or no measurable inhibition. |
| Conditions | In vitro culture of S. mansoni juveniles and adult worms; incubation with compounds; viability assessed [1] |
Why This Matters
Procurement of a thiazole rather than a thiosemicarbazone precursor ensures preservation of the schistosomicidal pharmacophore essential for hit‑to‑lead optimization in neglected tropical disease programs.
- [1] Santos, K.C.C. et al. (2026) 'Preliminary in vitro evaluation of the immunomodulatory, schistosomicidal, antibacterial, antifungal, and antitumor activities of naphthyl‑thiazole compounds', Molecular & Biochemical Parasitology, article in press. DOI: 10.1016/j.molbiopara.2026.111745. View Source
